

# Roniciclib progression-free survival clinical outcomes

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## Compound Focus: Roniciclib

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## Clinical Efficacy and Safety Outcomes

The table below consolidates the primary efficacy and safety data for **roniciclib** from two clinical studies in patients with Extensive-Disease Small-Cell Lung Cancer (ED-SCLC).

Trial Phase / Details	Treatment Groups	Progression-Free Survival (PFS)	Overall Survival (OS)	Objective Response Rate (ORR)	Common Treatment-Emergent Adverse Events (TEAEs)
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| **Phase II [1]** (Randomized, double-blind) | **Roniciclib** + Chemotherapy (Cisplatin/Carboplatin + Etoposide) (n=70) | 4.9 months (95% CI: 4.2-5.5) | 9.7 months (95% CI: 7.9-11.1) | 60.6% | Nausea, vomiting, fatigue. **Serious TEAEs:** 57.1% [1] | | | Placebo + Chemotherapy (n=70) | 5.5 months (95% CI: 4.6-5.6) | 10.3 months (95% CI: 8.7-11.9) | 74.6% | **Serious TEAEs:** 38.6% [1] | | **Hazard Ratio (HR)** | | HR=1.242 (95% CI: 0.820-1.881) | HR=1.281 (95% CI: 0.776-1.912) | | | **Phase Ib/II [2]** (Open-label, non-randomized) | **Roniciclib** (5 mg BID) + Chemotherapy (n=36, pooled) | (Not reported for PFS) | (Not reported for OS) | 86.1% (All Partial Responses) | Nausea (90.7%), vomiting (69.8%) [2] |

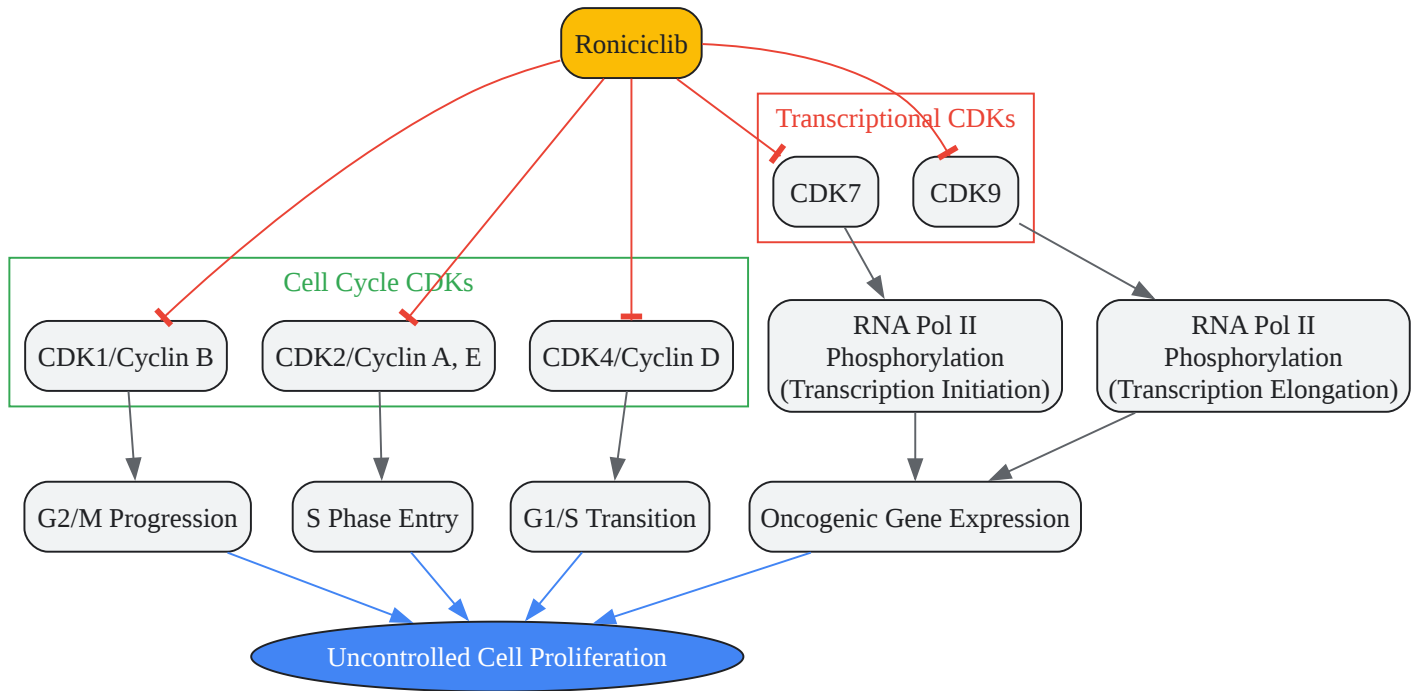
## Detailed Experimental Protocols

Here are the methodologies for the key clinical trials that generated the data above.

- **Study Designs:** The Phase II study (NCT02161419) was a **randomized, double-blind, placebo-controlled trial**, which is the gold standard for evaluating efficacy [1]. The Phase Ib/II study (NCT01188252) was an **open-label, non-randomized trial** primarily focused on determining the maximum tolerated dose and initial efficacy signals [2].
- **Patient Population:** Both studies enrolled adults with previously untreated, Extensive-Disease Small-Cell Lung Cancer (ED-SCLC) [1] [2].
- **Treatment Regimens:**
  - **Intervention Group:** Received **ronidazole** orally at 5 mg twice daily on a "3 days on, 4 days off" schedule, in combination with standard platinum-based chemotherapy (cisplatin or carboplatin on day 1, plus etoposide on days 1-3) in 21-day cycles [1] [2].
  - **Control Group (Phase II only):** Received a matching placebo on the same schedule, plus the same chemotherapy backbone [1].
- **Primary Endpoints:** The Phase II study's primary endpoint was **Progression-Free Survival (PFS)**, with Overall Survival (OS) and Objective Response Rate (ORR) as secondary endpoints [1]. The Phase Ib primary endpoint was safety and determining the Maximum Tolerated Dose (MTD) [2].
- **Termination Rationale:** The development program for **ronidazole** was terminated due to an **unfavorable risk-benefit profile** observed in the Phase II study, where it showed no PFS or OS benefit and a higher rate of serious adverse events compared to chemotherapy alone [1] [2].

## Mechanism of Action and Signaling Pathway

**Ronidazole** is a pan-cyclin-dependent kinase (CDK) inhibitor. The following diagram illustrates its primary mechanism of action and the signaling pathways it affects.



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**Roniciclib's** primary mechanism involves dual inhibition of cell cycle and transcriptional CDKs:

- **Cell Cycle Arrest:** By inhibiting CDK1, CDK2, and CDK4, **roniciclib** disrupts key checkpoints in the cell cycle (G1/S and G2/M), preventing cancer cells from proliferating [3] [4].
- **Transcription Disruption:** By inhibiting CDK7 and CDK9, which are essential for phosphorylating RNA Polymerase II, **roniciclib** disrupts the initiation and elongation of transcription. This reduces the expression of short-lived pro-survival proteins, contributing to cancer cell death [3].

## Interpretation of Clinical Data

The clinical data presents a clear picture of why **roniciclib's** development was halted. The Phase II trial showed that adding **roniciclib** to standard chemotherapy provided **no clinical benefit** in PFS or OS for ED-SCLC patients compared to chemotherapy alone. In fact, the trend was toward worse outcomes [1]. This,

combined with a significantly higher incidence of serious adverse events, led to the conclusion of an **unfavorable risk-benefit profile** and the termination of its clinical development [1] [2].

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## References

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